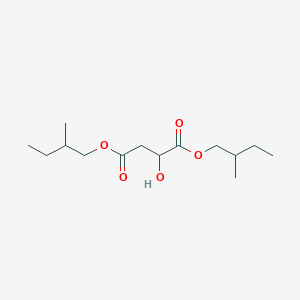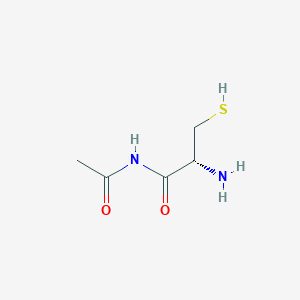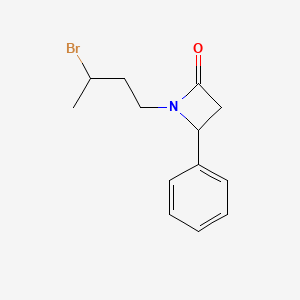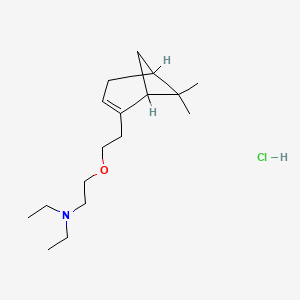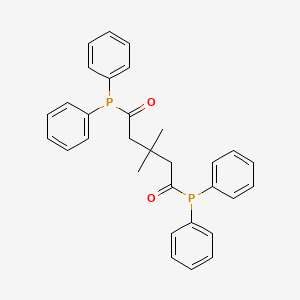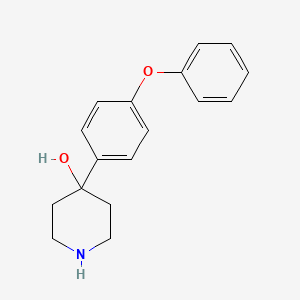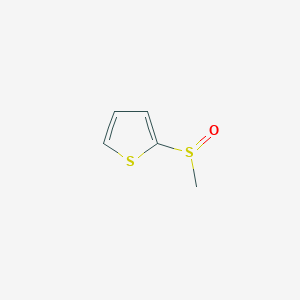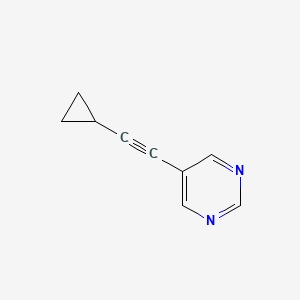
5-(2-Cyclopropylethynyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Cyclopropylethynyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a cyclopropylethynyl group at the 5-position. Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA. The unique structure of this compound makes it an interesting compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Cyclopropylethynyl)pyrimidine typically involves the coupling of a pyrimidine derivative with a cyclopropylethynyl group. One common method is the palladium-catalyzed cross-coupling reaction, where a halogenated pyrimidine reacts with a cyclopropylethynyl reagent in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
5-(2-Cyclopropylethynyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace a substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Ammonium acetate in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-(2-Cyclopropylethynyl)pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-Cyclopropylethynyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-Ethynylpyrimidine: Similar structure but lacks the cyclopropyl group.
5-(2-Propynyl)pyrimidine: Contains a propynyl group instead of a cyclopropylethynyl group.
5-(2-Cyclopropylmethyl)pyrimidine: Contains a cyclopropylmethyl group instead of a cyclopropylethynyl group.
Uniqueness
The presence of the cyclopropylethynyl group in 5-(2-Cyclopropylethynyl)pyrimidine imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature enhances its reactivity and potential biological activity .
Properties
Molecular Formula |
C9H8N2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
5-(2-cyclopropylethynyl)pyrimidine |
InChI |
InChI=1S/C9H8N2/c1-2-8(1)3-4-9-5-10-7-11-6-9/h5-8H,1-2H2 |
InChI Key |
YKHZHRQQZZHPIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C#CC2=CN=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[[2-(Carbamoylamino)-4-[[4-[2-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonaphthalen-2-yl)diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid](/img/structure/B14127822.png)
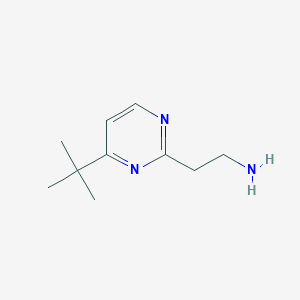
![N'-[(3-aminophenyl)carbonyl]-3,4,5-trimethoxybenzenecarbohydrazonamide](/img/structure/B14127838.png)
![N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]thiophen-2-amine](/img/structure/B14127839.png)
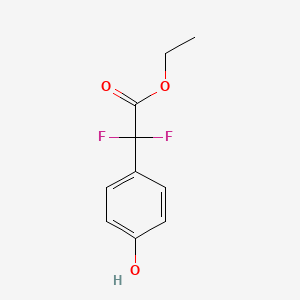
![Dimethyl[bis(methylsulfanyl)]silane](/img/structure/B14127841.png)
